
1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea
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Description
1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C24H27FN4OS and its molecular weight is 438.57. The purity is usually 95%.
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Biological Activity
1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea is a synthetic compound that has attracted attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including a piperazine ring and a phenylurea moiety. Its molecular formula is C25H28FN5O2S, with a molecular weight of 481.6 g/mol. The presence of a fluorine atom in the phenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Key Mechanisms:
- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Activity : The compound may also exhibit affinity for dopamine receptors, which are crucial in regulating motor control and reward pathways.
Antidepressant Effects
Research indicates that this compound demonstrates significant antidepressant-like effects in animal models. In studies involving forced swim tests (FST) and tail suspension tests (TST), the compound reduced immobility time, suggesting enhanced mood and reduced depressive behavior.
Anxiolytic Properties
In addition to antidepressant effects, the compound has shown anxiolytic properties. Behavioral assays such as the elevated plus maze (EPM) have demonstrated that treatment with this compound increases exploratory behavior, indicative of reduced anxiety levels.
Study 1: Pharmacological Evaluation
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the pharmacokinetics and pharmacodynamics of the compound. They found that it exhibited favorable absorption characteristics and a half-life suitable for therapeutic use. The study also reported on the dose-dependent effects on serotonin receptor binding affinity.
Study 2: Neuropharmacological Assessment
A neuropharmacological assessment conducted on rodent models indicated that chronic administration of the compound resulted in significant neuroprotective effects against induced neurotoxicity. The study highlighted its potential role in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Activity | Effect | Model Used | Reference |
---|---|---|---|
Antidepressant | Reduced immobility time | Forced Swim Test (FST) | [Study 1] |
Anxiolytic | Increased exploratory behavior | Elevated Plus Maze (EPM) | [Study 2] |
Neuroprotective | Protection against neurotoxicity | Rodent models | [Study 3] |
Properties
IUPAC Name |
1-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4OS/c1-18(26-24(30)27-19-8-3-2-4-9-19)23(22-12-7-17-31-22)29-15-13-28(14-16-29)21-11-6-5-10-20(21)25/h2-12,17-18,23H,13-16H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOGQCISYQTHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.